molecular formula C27H24F3N5O B10959990 N-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10959990
M. Wt: 491.5 g/mol
InChI Key: PYRGWFBSVODFJL-UHFFFAOYSA-N
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Description

N-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that features an indole moiety, a pyrazolo[1,5-a]pyrimidine core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole derivative and the pyrazolo[1,5-a]pyrimidine core. The indole derivative can be synthesized from tryptamine, while the pyrazolo[1,5-a]pyrimidine core is often prepared through cyclization reactions involving appropriate precursors.

A common method for the preparation of amides, including this compound, is through N,N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC acts as a dehydrating agent, facilitating the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The pyrazolo[1,5-a]pyrimidine core may also play a role in binding to specific proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C27H24F3N5O

Molecular Weight

491.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C27H24F3N5O/c1-16(2)17-7-9-18(10-8-17)23-13-24(27(28,29)30)35-25(34-23)21(15-33-35)26(36)31-12-11-19-14-32-22-6-4-3-5-20(19)22/h3-10,13-16,32H,11-12H2,1-2H3,(H,31,36)

InChI Key

PYRGWFBSVODFJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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